molecular formula C4F9I B025838 Perfluorobutyl iodide CAS No. 423-39-2

Perfluorobutyl iodide

Cat. No.: B025838
CAS No.: 423-39-2
M. Wt: 345.93 g/mol
InChI Key: PGRFXXCKHGIFSV-UHFFFAOYSA-N
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Description

Perfluorobutyl iodide (C4F9I, 423-39-2) is a critical perfluorinated building block in advanced chemical research and development. Its structure, featuring a highly fluorinated carbon chain and a terminal iodine atom, provides exceptional versatility for introducing the perfluorobutyl group into target molecules, thereby imparting characteristic properties such as enhanced thermal stability, chemical inertness, and low surface energy. Key Research Applications and Mechanisms: Radical Additions and Functionalizations: The C–I bond in this compound readily undergoes homolytic cleavage under various conditions to generate perfluorobutyl radicals (•C4F9). These radicals are pivotal in Atom Transfer Radical Addition (ATRA) reactions to carbon-carbon multiple bonds, enabling the synthesis of iodoperfluoroalkylated alkenes and alkynes. This homolysis can be initiated by visible light photocatalysis, heat, or through innovative halogen bond activation with bases like tBuONa . Halogen Bond Activation for C–H Functionalization: Beyond traditional radical pathways, C4F9I acts as a potent halogen bond donor. This unique activation mode, facilitated by anions, allows for groundbreaking synthetic transformations under mild conditions without expensive metal catalysts. Key applications include the α-sp3 C–H amidation of ethers and benzylic hydrocarbons and the direct C–H iodination of heteroarenes . Intermediate for Advanced Materials: this compound is a fundamental precursor in the synthesis of fluorinated surfactants and specialized coatings . The incorporated perfluorobutyl group delivers sought-after properties like oil and water repellency, chemical resistance, and improved spreading, making it valuable for developing high-performance materials in electronics and industrial coatings . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are provided with high-quality material to support the synthesis of complex fluorinated compounds for pharmaceuticals, agrochemicals, and novel functional materials.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-4-iodobutane
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InChI

InChI=1S/C4F9I/c5-1(6,3(9,10)11)2(7,8)4(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRFXXCKHGIFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)I)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4F9I
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DSSTOX Substance ID

DTXSID0047583
Record name Nonafluoro-1-iodobutane
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Molecular Weight

345.93 g/mol
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Physical Description

Liquid, Colorless to pinkish liquid with a pungent odor; [3M MSDS]
Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo-
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Record name Perfluorobutyl iodide
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CAS No.

423-39-2
Record name Perfluorobutyl iodide
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Record name Perfluorobutyl iodide
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Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo-
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Record name 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodobutane
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Record name PERFLUOROBUTYL IODIDE
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Preparation Methods

Reaction Conditions and Optimization

In a representative example, a 1:0.86 molar ratio of C₂F₄ to C₂F₅I was used, with 0.78 wt% di-tert-butyl peroxide. The autoclave was heated to 165°C, achieving a initial pressure of 440 psig, which decreased to 285 psig as the reaction progressed. After one hour, 402 parts of C₂F₄ and 89.3 parts of initiator solution yielded 2,107 parts of crude product, which was purified via fractional distillation. While the patent claims quantitative conversion, practical yields are often lower due to side reactions such as oligomerization and iodine loss.

Advantages and Limitations

  • Advantages : Scalable to industrial production; utilizes readily available feedstocks.

  • Limitations : Requires specialized high-pressure equipment; energy-intensive due to prolonged heating.

Halogen-Exchange Reactions

Halogen-exchange methods involve substituting bromine or chlorine in perfluorinated precursors with iodine. A novel approach described in recent literature uses perfluoropentanoic acid (C₅F₁₀O₂) as a starting material. The reaction employs iodine in ethanol, catalyzed by an aluminate ionic liquid at 80–100°C for 13 hours.

Mechanistic Insights

The ionic liquid facilitates the decarboxylation of perfluoropentanoic acid, generating a perfluorobutyl intermediate that reacts with iodine. In a scaled experiment, 264 g of C₅F₁₀O₂ and 2.5 mol of iodine yielded 336 g of C₄F₉I. The use of ionic liquids enhances reaction efficiency by stabilizing intermediates and reducing side products.

Key Parameters

  • Catalyst : Aluminate ionic liquid (2 kg per batch).

  • Temperature : 80–100°C.

  • Yield : ~85% (calculated from stoichiometric ratios).

Visible Light-Induced Homolytic Cleavage

Recent advances in photochemistry have enabled the synthesis of C₄F₉I via visible light-induced cleavage of halogen bonds. Tris(4-methoxyphenyl)phosphine forms an electron donor-acceptor (EDA) complex with perfluoroalkyl iodides, which undergoes homolytic cleavage under 461 nm light.

Mechanistic Pathway

  • EDA Complex Formation : The phosphine donor interacts with the iodine atom, weakening the C–I bond.

  • Photoexcitation : Visible light promotes the complex to a singlet excited state, followed by intersystem crossing to a reactive triplet state.

  • Radical Generation : Homolytic cleavage produces perfluorobutyl radicals, which react with alkenes or iodides to form C₄F₉I.

Comparative Analysis of Synthesis Methods

MethodTemperature (°C)Pressure (psi)CatalystYield (%)Scalability
Telomerization120–170225–700Di-tert-butyl peroxide~70Industrial
Halogen-Exchange80–100AmbientAluminate ionic liquid85Pilot-scale
Radical Chain Transfer150500Di-tert-butyl peroxide72Industrial
Visible Light Cleavage25AmbientTris(4-methoxyphenyl)phosphineN/ALaboratory

Critical Evaluation

  • Telomerization and Radical Chain Transfer are optimal for high-volume production but require significant energy inputs.

  • Halogen-Exchange offers moderate yields with greener solvents, making it suitable for intermediate-scale synthesis.

  • Visible Light Cleavage excels in selectivity and mild conditions but lacks yield data for industrial assessment.

Chemical Reactions Analysis

Substitution Reactions

Perfluorobutyl iodide participates in nucleophilic substitution reactions where the iodine atom is replaced by nucleophiles such as hydroxide, cyanide, or amines.

Reduction Reactions

This compound can be reduced to perfluorobutyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions

This compound can be oxidized to perfluorobutyl alcohol using oxidizing agents such as potassium permanganate.

Reactions with Tetrafluoroethylene

Perfluorocarbon iodides, including this compound, react with tetrafluoroethylene in the presence of a catalyst system containing iodine pentafluoride and an antimony halide to produce higher-molecular-weight perfluorocarbons . The reaction is exothermic and is typically carried out at temperatures between 0°C to 110°C .

Cyanomethylation of Azoles and Phenols

This compound can assist in the transition-metal-free cyanomethylation of azoles and phenols with acetonitrile in the presence of NaH [1, 8]. A mechanism involving the cyanomethyl radical through C–H bond cleavage in acetonitrile has been proposed .

Radical Reactions

  • Perfluoroalkyl iodides are utilized as perfluoroalkyl radical precursors [4, 8]. The formation of radicals from perfluoroalkyl radical sources is often initiated by photocatalysts, radical initiators, peroxides, heat, and light irradiation .
  • This compound can undergo homolytic cleavage of the C–I bond to generate a perfluoroalkyl radical with the assistance of a base such as Cs2CO3\text{Cs}_2\text{CO}_3 .
  • Reaction of perfluoroalkyl iodides with tBuONa or KOH promotes α-sp3 C–H amidation reactions of alkyl ethers and benzylic hydrocarbons .
  • Visible light can induce homolytic cleavage of perfluoroalkyl iodides in the presence of phosphine catalysts .

Addition to C-C Multiple Bonds

This compound can be added to C-C multiple bonds efficiently using Na2S2O4\text{Na}_2\text{S}_2\text{O}_4 under phase transfer conditions with ultrasonic irradiation .

As an Organocatalyst

This compound is used as an organocatalyst in some polymerization reactions [4, 9].

Reaction in UV/Sulfite Systems

Adding iodide in the UV/sulfite system significantly enhances the reaction rate, energy efficiency, and chemical utilization for reductive defluorination [3, 20].

Oxidative Addition

Perfluoro-n-butyl iodide can undergo an oxidative addition reaction with  COD PtMe2\text{ COD PtMe}_2  COD 1 5 cyclooctadiene \text{ COD 1 5 cyclooctadiene } to produce the perfluoroalkylplatinum product CODPtMe nC4F9 \text{CODPtMe nC}_4\text{F}_9\text{ } .

Reaction with Amines

This compound can react with amine compounds, acetylenic esters, alkaline substances, and organic solvents to form alkaline reaction products .

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanisms
PFBI is primarily utilized as a reagent in organic synthesis. Its ability to participate in halogen bond interactions enables it to facilitate several reactions, including:

  • C–H Amidation : PFBI can be activated by inorganic bases like sodium tert-butoxide (tBuONa) or potassium hydroxide (KOH) under mild conditions to promote α-sp³ C–H amidation reactions. This method allows for the selective functionalization of ethers and benzylic hydrocarbons .
  • C–H Iodination : The compound also shows promise in C–H iodination of heteroaryl compounds, expanding its utility in synthesizing complex organic molecules .
  • Perfluoroalkylation : PFBI has been employed for perfluoroalkylation of electron-rich π bonds, demonstrating its versatility as a synthetic intermediate .

Case Study: Selective Amidation
A noteworthy study demonstrated the use of PFBI in the selective amidation of tetrahydrofuran (THF) derivatives. The reaction yielded significant amounts of amidated products without the need for palladium catalysts, showcasing PFBI's efficiency and potential for green chemistry applications .

Cleaning Solvents

PFBI has been explored as a non-hazardous cleaning solvent, particularly in aerospace applications. It has received limited approval from the United States Air Force for cleaning components used in aviators' breathing oxygen systems. The effectiveness of PFBI as a cleaning agent was evaluated against traditional solvents like hydrochlorofluorocarbon-225 (HCFC-225).

Performance Evaluation
In comparative studies, PFBI was tested for:

  • Materials Compatibility : Evaluations showed that PFBI did not adversely affect the materials commonly used in oxygen systems.
  • Cleaning Effectiveness : Results indicated that PFBI effectively removed contaminants without leaving harmful residues, making it suitable for sensitive applications .

Materials Science

PFBI plays a significant role in materials science, particularly in polymer chemistry. It is used as a chain transfer agent (CTA) in the radical telomerization of vinylidene fluoride (VDF), leading to the synthesis of low-molecular-weight polyvinylidene fluorides (PVDFs).

Polymerization Studies
Research has shown that using PFBI as a CTA allows for controlled polymerization processes, resulting in polymers with desirable thermal stability and mechanical properties. The synthesized PVDFs have potential applications in piezoelectric devices due to their favorable electrical characteristics .

Safety and Environmental Considerations

While PFBI presents numerous applications, it is essential to consider its safety profile. Studies indicate that acute inhalation exposure can lead to respiratory depression and other adverse effects in laboratory animals . Therefore, handling protocols must be established to mitigate risks associated with its use.

Data Tables

Application AreaReaction TypeKey Findings
Organic SynthesisC–H AmidationEfficient amidation under mild conditions using PFBI
C–H IodinationEffective iodination of heteroaryl compounds
PerfluoroalkylationVersatile functionalization of π bonds
Cleaning SolventsOxygen System CleaningEffective removal of contaminants; compatible with materials
Materials SciencePolymer SynthesisControlled polymerization leading to PVDFs with desirable properties

Mechanism of Action

The mechanism of action of perfluorobutyl iodide involves the formation of perfluoroalkyl radicals through homolytic cleavage of the carbon-iodine bond. These radicals can then participate in various chemical reactions, including addition to unsaturated compounds and abstraction of hydrogen atoms from organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Comparison with Similar Compounds

Physical and Chemical Properties

The volatility and van der Waals interactions of PFBI differ significantly from other per- and polyfluoroalkyl substances (PFAS) based on chain length and functional groups. For example:

Compound Boiling Point (°C) Density (g/mL) Volatility (log Khexadecane/air) Prediction Error (log units)
Perfluorobutyl iodide (PFBI) 66–67 2.01 3.45 +0.55
Perfluorodecyl iodide (PFDI) >200 (estimated) ~2.2 5.12 +0.87
Perfluorohexyl iodide (PFHI) ~120 ~2.1 4.28 +0.72

Key Observations :

  • Longer perfluoroalkyl chains (e.g., PFDI) exhibit higher boiling points and density but larger prediction errors in volatility models due to increased molecular weight and stronger van der Waals interactions .
  • PFBI’s lower chain length results in higher volatility compared to PFDI and PFHI, making it more suitable for gas-phase reactions .
Radical Generation Efficiency
  • PFBI vs. Trifluoroiodomethane (CF3I) :

    • PFBI generates perfluorobutyl radicals (•C4F9) under visible light with phosphine mediators, enabling high-yield additions to alkenes and aromatic systems .
    • CF3I produces trifluoromethyl radicals (•CF3) but requires harsher conditions (e.g., UV light) for comparable reactivity .
  • PFBI vs. Perfluorooctyl iodide (PFOI) :

    • PFOI’s longer chain reduces radical mobility, leading to slower reaction kinetics in photoredox catalysis compared to PFBI .
Application in Multicomponent Reactions
  • PFBI outperforms shorter-chain analogs (e.g., perfluoropropyl iodide) in nickel-catalyzed four-component reactions, achieving 69% yield in the synthesis of polysubstituted 1,3-dienes .
  • In hydroperfluoroalkylation of α,β-unsaturated ketones, PFBI provides α-perfluoroalkylated products in 29–84% yield, whereas perfluoropentyl iodide shows reduced regioselectivity .

Environmental and Stability Considerations

  • Degradation Resistance : PFBI is more resistant to advanced oxidation processes (AOPs) than polyfluoroalkyl substances like 6:2 fluorotelomer sulfonates (6:2 FTS), which degrade rapidly under hydroxyl radical exposure .
  • Partitioning Behavior : PFBI’s hexadecane/air partition coefficient (log Khexadecane/air = 3.45) indicates a higher affinity for organic phases compared to hydrocarbon analogs but lower than long-chain PFAS like PFDI (log K = 5.12) .

Biological Activity

Perfluorobutyl iodide (C4F9I) is a perfluoroalkyl compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial and antiviral properties, mechanisms of action, and relevant case studies.

This compound is characterized by its highly hydrophobic and lipophobic nature due to the presence of fluorinated carbon chains. This unique structure influences its interaction with biological membranes and its overall biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly when incorporated into glycopeptide antibiotics. A study demonstrated that derivatives of teicoplanin modified with perfluorobutyl groups displayed excellent antibacterial activity against various Gram-positive bacteria, including resistant strains of Staphylococcus aureus and Enterococcus species. The perfluorobutylated compounds showed effectiveness at non-toxic concentrations, suggesting a favorable therapeutic index for potential clinical applications .

Table 1: Antimicrobial Activity of Perfluorobutylated Glycopeptides

CompoundActivity AgainstNotes
Perfluorobutyl teicoplaninStaphylococcus aureus (resistant)High efficacy at low concentrations
Perfluorobutyl vancomycinEnterococcus (vanA, vanB)Moderate efficacy; cytotoxicity noted
Perfluorobutyl derivativesInfluenza virusStrong antiviral activity observed

Antiviral Activity

In addition to its antibacterial properties, this compound has been explored for its antiviral potential. Research has shown that perfluorobutylated glycopeptides exhibit strong antiviral activity against a range of viruses, including influenza, herpes simplex virus, and coronaviruses. These compounds were effective at inhibiting viral replication without causing significant cytotoxic effects on host cells .

The mechanism by which this compound exerts its biological effects involves several factors:

  • Membrane Interaction : The lipophobic nature of perfluoroalkyl groups allows these compounds to interact with lipid membranes without disrupting them significantly, which is crucial for maintaining cell integrity while exerting antimicrobial effects.
  • Radical Formation : Under certain conditions, this compound can generate perfluoroalkyl radicals through photochemical activation. These radicals can participate in various chemical reactions, including halogen atom transfer processes that may enhance the antimicrobial efficacy .
  • Selective Targeting : The unique properties of perfluoroalkylated compounds enable selective targeting of bacterial and viral pathogens while minimizing harmful effects on human cells.

Case Study 1: Antiviral Efficacy Against Influenza Virus

In a controlled study, researchers evaluated the antiviral efficacy of perfluorobutylated teicoplanin derivatives against influenza virus strains. The results indicated that these derivatives effectively inhibited viral replication at concentrations that did not induce cytotoxicity in host cells. This study highlights the potential for developing new antiviral agents based on perfluoroalkyl modifications .

Case Study 2: Safety Profile in Animal Models

Acute inhalation studies in animal models revealed that while this compound can cause respiratory depression and other physiological effects at high doses, it also demonstrated a relatively low toxicity profile when administered at therapeutic levels. This suggests that with appropriate dosing strategies, the compound could be utilized safely in clinical settings .

Q & A

Q. What are the common synthetic routes for perfluorobutyl iodide, and how do their yields compare?

this compound is synthesized via telomerization of tetrafluoroethylene with iodine-containing precursors. A prominent method involves reacting tetrafluoroethylene with pentafluoroiodoethane, though yields are typically low (~4%) due to side reactions and kinetic challenges . Alternative approaches include halogen-exchange reactions using bromine or iodine under controlled conditions, as described in early organofluorine chemistry studies . Researchers should optimize reaction parameters (e.g., temperature, stoichiometry, and catalysts) to suppress competing pathways and improve efficiency.

Q. How can researchers experimentally determine the physicochemical properties of this compound?

Key properties include density (2.01 g/mL at 25°C), boiling point (66–67°C), and immiscibility with water. These are typically measured via gas chromatography (GC) for purity, nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹⁹F NMR for fluorine environments), and differential scanning calorimetry (DSC) for thermal behavior . Its hydrophobic nature necessitates handling in anhydrous conditions, and its high vapor pressure (158 mmHg at 25°C) requires closed-system experimentation to prevent volatilization .

Q. What are the primary applications of this compound in synthetic chemistry?

It serves as a critical intermediate for generating perfluoroalkyl radicals in photochemical reactions, enabling C–H functionalization and cross-coupling processes. For example, it participates in radical alkene perfluoroalkylation with concomitant β-functionalization (e.g., alkynyl migration) under visible-light irradiation . It is also used to synthesize fluorinated surfactants and low-surface-energy polymers via nucleophilic substitution or chain-transfer reactions .

Advanced Research Questions

Q. What methodological challenges arise in optimizing this compound-mediated reactions, and how can they be addressed?

Low yields in radical-based reactions often stem from competing homolytic cleavage or unproductive radical termination. For instance, in Pd-catalyzed C–H iodination, the addition of oxidants like oxone or ferrocenium hexafluorophosphate improves efficiency by stabilizing Pd(III) intermediates and suppressing side reactions . Similarly, base selection (e.g., LiHMDS vs. NaOH) significantly impacts yields in alkynyl migration reactions, with stronger bases enhancing deprotonation but risking substrate decomposition . Systematic screening of reaction conditions (solvent, light source, and additives) is essential.

Q. How do halogen bonding interactions influence the reactivity of this compound?

Halogen bonding between the iodide moiety and anions (e.g., t-BuO⁻) facilitates radical generation. ¹⁹F NMR titration experiments confirm these interactions, with upfield shifts in CF₂I resonances indicating complex formation. This bonding lowers the activation energy for homolytic cleavage, enabling radical initiation under mild conditions . Computational modeling (e.g., DFT) can further elucidate these interactions and guide catalyst design.

Q. What advanced analytical techniques are used to study reaction mechanisms involving this compound?

Real-time electrospray ionization mass spectrometry (ESI-MS) coupled with photoreactors captures transient intermediates, such as Pd(III) species in C–H iodination . Radical trapping experiments with TEMPO and ¹⁹F NMR kinetic studies validate proposed mechanisms, while X-ray absorption spectroscopy (XAS) probes metal coordination environments . For environmental analysis, high-resolution LC-MS/MS detects trace perfluorobutyl derivatives in complex matrices .

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound?

Discrepancies in enantioselectivity or diastereoselectivity (e.g., in asymmetric catalysis) often arise from subtle variations in fluorinated chain length or solvent polarity. For example, extending the perfluorobutyl chain in phosphoramide catalysts improves enantioselectivity but reduces yield due to steric effects . Controlled reproducibility studies, coupled with multivariate analysis (e.g., DOE), help isolate critical variables.

Q. What methodologies are recommended for detecting and quantifying this compound in environmental samples?

Solid-phase extraction (SPE) followed by LC-MS/MS is the gold standard, with isotopic labeling (e.g., ¹³C analogs) improving quantification accuracy. Researchers must collaborate with analytical labs to validate protocols, as matrix effects (e.g., in soil or biosolids) complicate detection . Persistent environmental monitoring is critical due to its bioaccumulative potential.

Methodological Considerations

  • Experimental Design : Prioritize inert-atmosphere techniques (Schlenk lines, gloveboxes) to prevent moisture-induced decomposition.
  • Data Interpretation : Cross-reference ¹⁹F NMR and GC-MS data to distinguish between desired products and fluorinated byproducts.
  • Safety Protocols : Address toxicity concerns (e.g., iodine release) via fume hoods and personal protective equipment (PPE).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorobutyl iodide
Reactant of Route 2
Reactant of Route 2
Perfluorobutyl iodide

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